1-(3-Ethoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15541253
Molecular Formula: C25H23N3O5S
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O5S |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 1-(3-ethoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H23N3O5S/c1-4-12-32-18-11-10-15(13-19(18)31-5-2)21-20-22(29)16-8-6-7-9-17(16)33-23(20)24(30)28(21)25-27-26-14(3)34-25/h6-11,13,21H,4-5,12H2,1-3H3 |
| Standard InChI Key | PHUREEXHCSXQKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OCC |
Introduction
1-(3-Ethoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique structure that combines various functional groups, including a thiadiazole moiety and a chromeno-pyrrole framework. The presence of the 1,3,4-thiadiazole ring is significant due to its known biological activities and potential applications in pharmaceuticals. This compound's molecular formula is C₂₀H₂₂N₂O₄S, indicating a rich composition that suggests diverse reactivity and interaction capabilities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
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Curtius Rearrangement: A common method for synthesizing complex organic compounds.
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Multi-step Organic Synthesis: Involves various chemical reactions to form the desired structure.
Biological Activities and Potential Applications
Compounds containing the thiadiazole moiety are often associated with significant biological activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit:
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Anticancer Properties: Some thiadiazole derivatives have shown anticancer effects .
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Pharmacological Effects: Thiadiazole compounds can act as calcium channel blockers or exhibit other pharmacological activities .
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies may include:
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Cell Culture Experiments: To assess cytotoxicity and potential therapeutic effects.
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In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-Ethoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Notable examples include:
| Compound | Biological Activity |
|---|---|
| Thienothiadiazines | Cardiovascular effects |
| 1,8-Naphthyridines | Antitumor activity |
Future Research Directions
Future research should focus on:
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Detailed Pharmacological Evaluation: To fully elucidate the compound's therapeutic potential.
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Synthesis of Derivatives: To enhance biological activity or modify physical properties.
Given the limited availability of specific data on this compound from reliable sources, further research is necessary to fully understand its properties and applications. The compound's unique structure suggests potential for diverse biological activities, warranting comprehensive investigation.
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